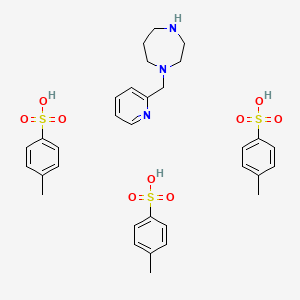
1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
Pyridinium salts have been highlighted in terms of their synthetic routes and reactivity . They are important in the synthesis of many natural products and bioactive pharmaceuticals .Molecular Structure Analysis
The molecular structure of pyridinium salts and similar compounds can be quite complex, with many variations possible . The exact structure would depend on the specific compound .Chemical Reactions Analysis
Pyridinium salts are known for their reactivity and have been used in a wide range of chemical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridinium Salts
Pyridinium salts are structurally diverse and play a significant role in organic synthesis. The compound can be utilized in the synthesis of pyridinium salts, which are integral in the formation of natural products and bioactive pharmaceuticals. These salts have been used in various synthetic routes and are known for their reactivity, particularly as intermediates in the synthesis of more complex molecules .
Anti-Microbial Applications
The pyridinium moiety within the compound exhibits potential anti-microbial properties. Research has shown that pyridinium salts can act as anti-microbial agents, providing a pathway for the development of new antibiotics and disinfectants. This application is particularly relevant in the fight against drug-resistant bacteria .
Anti-Cancer Research
Pyridinium compounds have been explored for their anti-cancer properties. The compound may serve as a precursor in the synthesis of molecules that target cancer cells, offering a promising avenue for cancer treatment research and the development of novel chemotherapeutic agents .
Anti-Malarial Activity
The structural similarity of pyridinium compounds to quinine, a well-known anti-malarial drug, suggests potential applications in malaria treatment. Research into the anti-malarial effects of pyridinium salts could lead to the discovery of new therapeutic options for this life-threatening disease .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The compound’s pyridinium structure may contribute to the development of new cholinesterase inhibitors, which can help manage symptoms and improve the quality of life for patients with these conditions .
Gene Delivery Systems
Pyridinium salts have been investigated for their role in gene delivery systems. The compound’s ability to form complexes with DNA can be harnessed to develop non-viral vectors for gene therapy, offering a safer alternative to viral vectors and expanding the possibilities in genetic medicine .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;1-(pyridin-2-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3C7H8O3S/c1-2-6-13-11(4-1)10-14-8-3-5-12-7-9-14;3*1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6,12H,3,5,7-10H2;3*2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRIUEKDABSYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O9S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

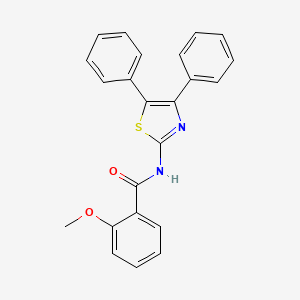
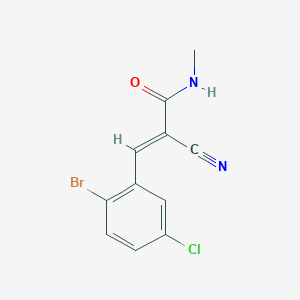
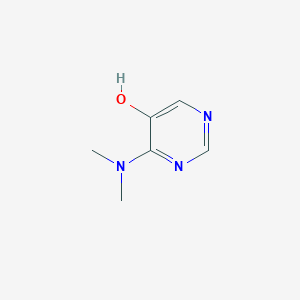
![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2864358.png)
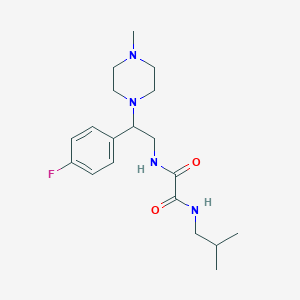
![N'-(5-Chloro-2-methoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2864364.png)
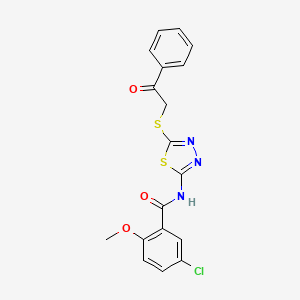
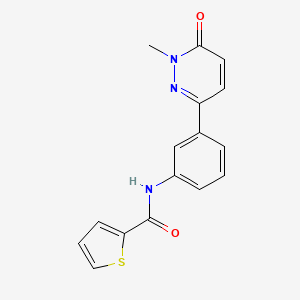

![7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2864369.png)
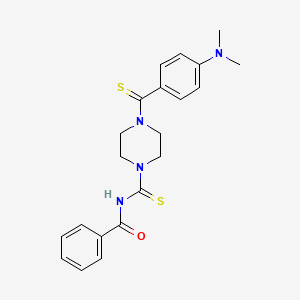
![rac-tert-butyl (3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2864373.png)

